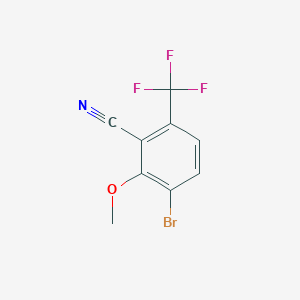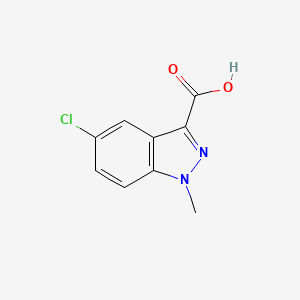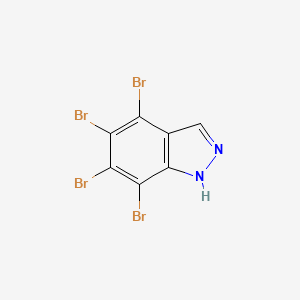
4,5,6,7-tetrabromo-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrabromo-1H-indazole is a heterocyclic compound characterized by the presence of four bromine atoms attached to the indazole ring. . The addition of bromine atoms enhances the compound’s reactivity and potential utility in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrabromo-1H-indazole typically involves the bromination of 1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,6,7-Tetrabromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted indazoles, while oxidation may produce indazole-3-carboxylic acids .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrabromo-1H-indazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor for other brominated compounds.
Wirkmechanismus
The primary mechanism of action of 4,5,6,7-tetrabromo-1H-indazole involves the inhibition of protein kinase CK2. This enzyme plays a crucial role in regulating various cellular functions, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy . The molecular targets and pathways involved include the phosphorylation of key proteins that regulate cell cycle progression and survival .
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrabromo-1H-benzotriazole: Another brominated heterocycle with similar inhibitory effects on CK2.
5,6-Diiodo-1H-benzotriazole: An iodinated analog that also inhibits CK2 but with different binding affinities and biological activities.
Uniqueness: 4,5,6,7-Tetrabromo-1H-indazole is unique due to its specific bromination pattern, which enhances its reactivity and potential as a CK2 inhibitor. Its distinct structure allows for selective interactions with the enzyme, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C7H2Br4N2 |
|---|---|
Molekulargewicht |
433.72 g/mol |
IUPAC-Name |
4,5,6,7-tetrabromo-1H-indazole |
InChI |
InChI=1S/C7H2Br4N2/c8-3-2-1-12-13-7(2)6(11)5(10)4(3)9/h1H,(H,12,13) |
InChI-Schlüssel |
RGXGOUMLFBGASI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC2=C1C(=C(C(=C2Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


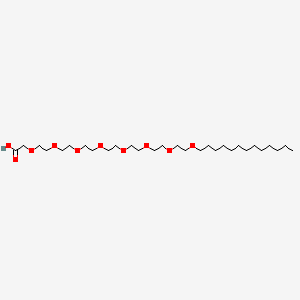
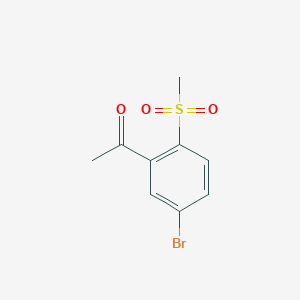
![4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847818.png)
![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
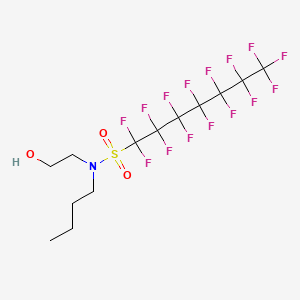
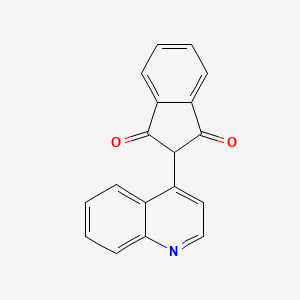
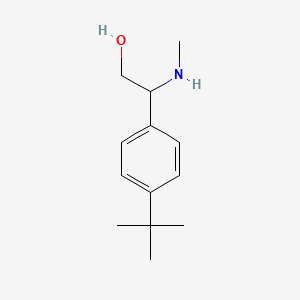

![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)
